2-tert-butyl-N-methylcyclopentan-1-amine
Description
Overview of Cyclopentane (B165970) Derivatives in Synthetic Organic Chemistry
Cyclopentane rings are fundamental five-membered carbocyclic structures that are integral to a vast array of biologically active molecules and complex synthetic targets. While perhaps less studied than their six-membered cyclohexane (B81311) counterparts, which benefit from well-established and predictable conformational models, cyclopentanes present unique stereochemical and synthetic challenges that make them intriguing subjects of academic and industrial research. libretexts.orglibretexts.org The inherent flexibility of the cyclopentane ring, which exists in non-planar "envelope" and "half-chair" conformations to alleviate torsional strain, complicates stereocontrol in synthetic transformations. libretexts.orgscribd.com
Despite these challenges, the synthesis of substituted cyclopentanes is a critical area of organic chemistry. nih.gov Methodologies for their construction are diverse, ranging from intramolecular cyclizations and cycloadditions to the functionalization of pre-existing cyclopentane cores. nih.gov The presence of cyclopentane moieties in prostaglandins, steroids, and various alkaloids underscores their biological relevance and drives the development of novel synthetic routes to access these and other complex molecular frameworks.
Importance of Chiral Amines in Academic Research and Synthesis
Chiral amines are indispensable tools in modern synthetic and medicinal chemistry. Their significance stems from their widespread presence in pharmaceuticals, agrochemicals, and natural products, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. nih.gov It is estimated that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting the demand for efficient methods to produce these compounds in enantiomerically pure form.
In academic research, chiral amines are extensively used as:
Chiral Auxiliaries and Building Blocks: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. They also serve as fundamental chiral scaffolds for the synthesis of more complex molecules.
Resolving Agents: Chiral amines are used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which can then be separated by physical methods like crystallization.
Asymmetric Catalysts: Both primary and secondary chiral amines have emerged as powerful organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov This avoids the use of often toxic and expensive transition metals.
The development of new chiral amines and their applications in asymmetric synthesis remains an active and highly competitive area of chemical research.
Structural Features and Potential Isomerism of 2-tert-butyl-N-methylcyclopentan-1-amine
The structure of this compound contains several key features that dictate its chemical properties and stereochemical complexity. The molecule is built upon a 1,2-disubstituted cyclopentane core. The substituents are a bulky tert-butyl group at position C2 and an N-methylamino group at position C1.
The presence of two stereogenic centers at C1 and C2 gives rise to multiple stereoisomers. The relative orientation of the tert-butyl and N-methylamino groups can be either on the same side of the cyclopentane ring (cis) or on opposite sides (trans). libretexts.org Each of these diastereomers, cis and trans, is chiral and therefore exists as a pair of enantiomers. Consequently, a total of four stereoisomers are possible for this compound:
(1R,2R)-2-tert-butyl-N-methylcyclopentan-1-amine
(1S,2S)-2-tert-butyl-N-methylcyclopentan-1-amine
(1R,2S)-2-tert-butyl-N-methylcyclopentan-1-amine
(1S,2R)-2-tert-butyl-N-methylcyclopentan-1-amine
The (1R,2R) and (1S,2S) isomers constitute one pair of enantiomers (a specific trans isomer), while the (1R,2S) and (1S,2R) isomers form the other enantiomeric pair (a specific cis isomer). libretexts.org The conformational behavior of the cyclopentane ring in each of these isomers would be influenced by the steric demands of the large tert-butyl group, which would preferentially occupy a pseudo-equatorial position to minimize steric strain. acs.orgacs.org
Scope and Research Objectives for Academic Investigation of the Compound
Given the absence of extensive literature on this compound, a foundational academic investigation would be highly valuable. The primary objectives of such research would be to develop efficient synthetic routes to access the different stereoisomers, to characterize their physicochemical properties, and to explore their potential applications, particularly in asymmetric catalysis.
Proposed Research Objectives:
Stereoselective Synthesis:
Develop a diastereoselective synthesis to selectively produce either the cis or trans isomers. This could potentially be achieved through the reduction of a corresponding imine precursor, where the stereochemical outcome is directed by the bulky tert-butyl group.
Explore enantioselective methods, such as asymmetric hydrogenation of an enamine or the use of a chiral auxiliary, to access individual enantiomers in high purity. nih.gov
Investigate various N-methylation strategies, such as reductive amination using formaldehyde (B43269) or the use of methylating agents like dimethyl sulfate (B86663), to install the N-methyl group on a primary 2-tert-butylcyclopentanamine precursor. nih.govnih.gov
Structural and Physicochemical Characterization:
Utilize spectroscopic techniques (NMR, IR) and mass spectrometry to confirm the structure of the synthesized isomers.
Employ advanced NMR techniques and computational modeling to perform a detailed conformational analysis of the cis and trans isomers, elucidating the influence of the tert-butyl and N-methylamino groups on the cyclopentane ring pucker. scribd.com
Determine the pKa values of the amine to understand its basicity, a key parameter for its potential use as a catalyst or ligand.
Exploration of Applications:
Evaluate the potential of the chiral enantiomers of this compound as ligands for transition metal catalysts in well-established asymmetric reactions (e.g., hydrogenations, C-C bond-forming reactions).
Investigate their utility as organocatalysts, for example, in Michael additions or aldol (B89426) reactions, leveraging the chiral secondary amine motif.
Assess their efficacy as resolving agents for racemic acidic compounds.
The successful completion of these objectives would provide the scientific community with a new family of chiral amines, potentially unlocking novel synthetic methodologies and applications.
Data Tables
Table 1: Potential Stereoisomers of this compound
| Stereoisomer Configuration | Relationship | Diastereomer |
| (1R,2R) | Enantiomer of (1S,2S) | trans |
| (1S,2S) | Enantiomer of (1R,2R) | trans |
| (1R,2S) | Enantiomer of (1S,2R) | cis |
| (1S,2R) | Enantiomer of (1R,2S) | cis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-N-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-6-5-7-9(8)11-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRGFRIGTQDSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Tert Butyl N Methylcyclopentan 1 Amine
Retrosynthetic Analysis of the Target Structure
A retrosynthetic analysis of 2-tert-butyl-N-methylcyclopentan-1-amine guides the strategic disassembly of the molecule to identify viable starting materials and key transformations. The primary disconnections are at the C-N bonds, suggesting precursors such as a 2-tert-butylcyclopentanone and methylamine (B109427), or 2-tert-butylcyclopentylamine and a methylating agent. Another key disconnection is the bond between the tert-butyl group and the cyclopentane (B165970) ring, although this is a less common synthetic approach. This analysis reveals that the synthesis can logically proceed through the formation of a functionalized cyclopentane ring followed by the introduction and modification of the amine group.
Approaches for Cyclopentane Ring Construction
The formation of the 2-tert-butylcyclopentane skeleton is a critical step. Various methods for constructing and functionalizing cyclopentane rings are available to synthetic chemists.
Cyclization Reactions
The synthesis of substituted cyclopentanes can be achieved through various cyclization reactions. These intramolecular reactions form the five-membered ring from an acyclic precursor. While specific examples leading directly to 2-tert-butylcyclopentane derivatives are not extensively detailed in readily available literature, general strategies for cyclopentane synthesis are well-established. These include:
[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. For instance, a formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a chiral Ti(salen) complex, can produce polysubstituted cyclopentanes. organic-chemistry.org
Ene Reactions: Intramolecular ene-type reactions, often catalyzed by transition metals like ruthenium, can facilitate the formation of five- and six-membered rings. organic-chemistry.org
Radical Cyclizations: Radical-mediated cyclizations of appropriately substituted open-chain precursors can also lead to the formation of cyclopentane rings.
These methods offer pathways to construct the core cyclopentane structure, which can then be further functionalized.
Functionalization of Pre-formed Cyclopentane Skeletons
An alternative and often more direct approach involves the functionalization of a commercially available or readily synthesized cyclopentane derivative. For the target molecule, starting with 2-tert-butylcyclopentanone would be a highly convergent strategy. This ketone can be synthesized through various methods, including the alkylation of cyclopentanone (B42830) enolates or related enamine derivatives with a tert-butyl electrophile. Once the ketone is obtained, the focus shifts to the introduction of the amine moiety.
Introduction and Functionalization of the Amine Moiety
With the 2-tert-butylcyclopentanone in hand, the next critical phase of the synthesis is the introduction and subsequent methylation of the amine group.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. organic-chemistry.orgwikipedia.org This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction.
In the context of synthesizing this compound, two primary reductive amination pathways can be envisioned:
Reaction with Ammonia (B1221849) followed by Reduction: 2-tert-butylcyclopentanone can be reacted with ammonia to form the corresponding imine. Subsequent reduction of this imine, typically with a hydride reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation, would yield 2-tert-butylcyclopentan-1-amine (B2622514). researchgate.netresearchgate.net This primary amine can then be methylated in a separate step.
Direct Reaction with Methylamine: A more direct route involves the reaction of 2-tert-butylcyclopentanone with methylamine to form an intermediate iminium ion. This intermediate is then reduced in situ to afford the target molecule, this compound. Various reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.orgrsc.org
The choice of reducing agent and reaction conditions is crucial to optimize the yield and minimize side reactions. For instance, the use of specific catalysts can influence the stereochemical outcome of the reaction, although this is not specified as a requirement for the target compound in this context.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild reducing agent, suitable for imines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Selective for iminium ions over ketones. wikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild and selective, often used for direct aminations. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents, pressure | "Green" method, can be highly effective. wikipedia.org |
Alkylation of Amine Precursors
An alternative strategy involves the initial synthesis of a primary or secondary amine precursor, which is then alkylated to introduce the final methyl group.
If 2-tert-butylcyclopentan-1-amine is synthesized first (as described in 2.3.1), it can be converted to the target N-methyl derivative. This can be achieved through several methylation methods:
Eschweiler-Clarke Reaction: This classic method involves the reaction of the primary amine with formaldehyde (B43269) and formic acid. The reaction proceeds through the formation of an iminium ion, which is then reduced by the formic acid.
Reaction with a Methylating Agent: The primary amine can be reacted with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base to neutralize the acid formed during the reaction. Care must be taken to control the degree of methylation to avoid the formation of the quaternary ammonium (B1175870) salt.
Similarly, one could envision a scenario starting with N-methylcyclopentylamine, which would then be alkylated with a tert-butyl group. However, the direct alkylation of an amine with a bulky tert-butyl group is often challenging due to steric hindrance.
Gabriel Synthesis or Related Approaches
The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. wikipedia.orgchemistrysteps.com The traditional pathway involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine via hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure). wikipedia.orgmasterorganicchemistry.comnrochemistry.com
A hypothetical application of this method to synthesize the primary amine precursor of the target molecule would involve reacting a 2-tert-butyl-1-halocyclopentane with potassium phthalimide. However, this approach faces significant hurdles. The Gabriel synthesis is generally inefficient for secondary alkyl halides due to competing elimination reactions and steric hindrance, which would be pronounced with the bulky tert-butyl group adjacent to the reaction center. wikipedia.orgpatsnap.com
Assuming the primary amine, 2-tert-butylcyclopentan-1-amine, could be formed, a subsequent N-methylation step would be required to yield the final product. A common and effective method for this transformation is the Eschweiler-Clarke reaction. wikipedia.org This reaction uses formic acid and formaldehyde to methylate primary or secondary amines, reliably stopping at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.orgname-reaction.comorganic-chemistry.org The process is a type of reductive amination where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. mdpi.com
| Reaction | Description | Key Reagents | Typical Product |
| Gabriel Synthesis | Forms primary amines from alkyl halides via a phthalimide intermediate. wikipedia.org | Potassium phthalimide, Alkyl Halide, Hydrazine nrochemistry.com | Primary Amine |
| Eschweiler-Clarke Reaction | Methylates primary or secondary amines. wikipedia.org | Formic Acid, Formaldehyde name-reaction.com | N-methylated Amine |
Given the limitations of the classical Gabriel synthesis for this specific substrate, related or alternative approaches using other nitrogen nucleophiles might be considered, though direct synthesis via stereoselective methods is generally more efficient.
Stereoselective Synthesis of this compound Isomers
The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). The selective synthesis of a single isomer requires precise control over the spatial arrangement of the amine and tert-butyl groups. This is achieved through enantioselective and diastereoselective synthetic methods.
Enantioselective Approaches
Enantioselective strategies aim to produce a single enantiomer of the desired compound, often by creating one of the two chiral centers with high enantiopurity.
Use of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries are widely used for their reliability in controlling stereochemistry in reactions like alkylations and aldol (B89426) condensations. researchgate.netsantiago-lab.com
A potential synthetic route could involve acylating an Evans auxiliary with a cyclopentene carboxylic acid derivative. The bulky substituent on the auxiliary would then sterically guide a conjugate addition of a tert-butyl group to the α,β-unsaturated system, establishing the relative stereochemistry in a highly diastereoselective manner. Subsequent removal of the auxiliary and conversion of the carboxylic acid functionality to an amine (e.g., via a Curtius or Hofmann rearrangement) would yield the chiral primary amine precursor, which could then be methylated.
Another powerful tool is Ellman's tert-butanesulfinamide, which is highly effective for the asymmetric synthesis of a wide variety of amines. yale.edu Condensation of tert-butanesulfinamide with 2-tert-butylcyclopentanone would form a chiral N-sulfinyl imine. A subsequent diastereoselective reduction of the C=N bond, followed by acidic removal of the sulfinyl group, would yield the enantiomerically enriched primary amine.
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions, conjugate additions. wikipedia.orgresearchgate.net | Steric hindrance from the auxiliary directs the approach of reagents. santiago-lab.com |
| Ellman's tert-Butanesulfinamide | Asymmetric synthesis of amines from ketones/aldehydes. yale.edu | Forms a chiral sulfinylimine intermediate that can be selectively reduced. |
Asymmetric Catalysis (e.g., hydrogenations, Michael additions)
Asymmetric catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral imine or enamine is one of the most direct and atom-economical methods for preparing chiral amines. nih.govacs.org This strategy would involve the formation of an imine or enamine from 2-tert-butylcyclopentanone and methylamine. The subsequent hydrogenation of the C=N double bond using a transition metal catalyst (such as rhodium, iridium, or palladium) coordinated to a chiral ligand would produce the desired chiral amine with high enantioselectivity. nih.govacs.org
| Catalyst Type | Precursor | Transformation | Advantages |
| Chiral Rh or Ir Complexes | Imine/Enamine | Asymmetric Hydrogenation acs.org | High efficiency, excellent atom economy, high enantioselectivity. nih.gov |
| Chiral Organocatalysts | α,β-Unsaturated Ketone | Asymmetric aza-Michael Addition nih.gov | Metal-free, mild reaction conditions. buchler-gmbh.com |
Asymmetric Michael Additions: The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, can be rendered asymmetric through the use of chiral catalysts. nih.govbuchler-gmbh.com A plausible route would be the reaction of methylamine with 2-tert-butylcyclopent-2-en-1-one. A chiral organocatalyst, such as a cinchona alkaloid derivative or a primary amine catalyst, could facilitate the reaction to yield a β-amino ketone with high enantioselectivity. beilstein-journals.orgnih.gov The ketone functionality could then be removed or transformed as needed.
Biocatalytic Transformations (e.g., transaminases)
Biocatalysis has emerged as a powerful and sustainable technology for producing enantiomerically pure compounds. mdpi.com Amine transaminases (ATAs), also known as ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. rsc.orgnih.gov
In this context, an ω-transaminase could be used for the asymmetric amination of the prochiral ketone, 2-tert-butylcyclopentanone, to produce the enantiopure primary amine, (1R,2S)- or (1S,2R)-2-tert-butylcyclopentan-1-amine. nih.govbme.hu This biocatalytic step offers exceptional enantioselectivity under mild reaction conditions. rsc.org The resulting primary amine would then be N-methylated in a separate chemical step to afford the final product. The choice between an (R)-selective or (S)-selective transaminase allows access to either enantiomer of the amine. acs.org
| Enzyme Class | Substrate | Product | Key Advantages |
| ω-Transaminase (ATA) | 2-tert-butylcyclopentanone | Enantiopure 2-tert-butylcyclopentan-1-amine | High enantioselectivity, mild aqueous conditions, green technology. mdpi.comnih.gov |
Diastereoselective Synthesis
Beyond controlling the absolute configuration of one stereocenter, a complete synthesis must also control the relative stereochemistry between the C1-amine and the C2-tert-butyl group (i.e., cis vs. trans). Diastereoselective reactions are designed to favor the formation of one diastereomer over another.
For instance, in the catalytic hydrogenation of a substituted cyclopentene or the reduction of a substituted cyclopentanone, the existing substituent (the tert-butyl group) can direct the approach of the reagent from the less sterically hindered face of the ring. This substrate-controlled diastereoselectivity often leads to the formation of the trans product as the major isomer. A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been reported using a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.govacs.org Such methods provide a reliable way to prepare specific diastereomers, which can then be resolved or synthesized enantioselectively to access a single, pure stereoisomer of the target compound.
Control of cis/trans Stereochemistry on the Cyclopentane Ring
The control of cis/trans stereochemistry in the synthesis of this compound is fundamentally linked to the stereoselectivity of the key bond-forming reactions that establish the relationship between the C1 and C2 substituents. A primary strategy involves the stereoselective reduction of a 2-tert-butylcyclopentanone precursor, followed by conversion of the resulting alcohol to the amine, or direct stereoselective reductive amination of the ketone.
The bulky tert-butyl group plays a significant role in directing the stereochemical outcome of reactions on the cyclopentane ring. In the reduction of 2-substituted cyclic ketones, the incoming hydride reagent can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric alcohols. The preferred direction of attack is often dictated by steric hindrance. For instance, in the reduction of 2-tert-butylcyclohexanone, hydride attack is favored from the axial position to avoid steric clash with the bulky axial tert-butyl group, leading predominantly to the trans-alcohol. A similar principle applies to the cyclopentane system, although the conformational flexibility of the five-membered ring can lead to a mixture of diastereomers.
A plausible synthetic pathway to the precursor, 2-tert-butylcyclopentanone, could involve the conjugate addition of a tert-butyl nucleophile to cyclopentenone. The stereochemistry of this addition would be crucial in establishing the initial stereocenter.
Alternatively, the reductive amination of 2-tert-butylcyclopentanone with methylamine presents a more direct route to the target compound. The stereochemical outcome of this reaction is dependent on the relative stability of the intermediate iminium ion conformers and the direction of hydride attack. The bulky tert-butyl group will sterically hinder one face of the molecule, influencing the approach of the reducing agent.
| Reaction Step | Reagents and Conditions | Expected Stereochemical Outcome |
| Conjugate Addition | tert-Butyllithium or tert-butyl Grignard reagent with a copper catalyst, cyclopentenone | Formation of 3-tert-butylcyclopentanone. Isomerization to the more stable 2-tert-butylcyclopentanone can be challenging. |
| Catalytic Hydrogenation of 2-tert-butylcyclopentenone | H₂, Pd/C or other heterogeneous catalysts | Can lead to a mixture of cis and trans isomers, with the ratio dependent on the catalyst and conditions. |
| Reductive Amination of 2-tert-butylcyclopentanone | Methylamine, NaBH₃CN or other reducing agents | The cis/trans ratio of the final amine is determined by the stereoselectivity of the iminium ion reduction. |
Substrate Control and Auxiliary Effects
Substrate control, where the inherent structural and stereochemical features of the substrate dictate the stereochemical outcome of a reaction, is a key principle in the synthesis of this compound. The large steric bulk of the tert-butyl group is the dominant controlling element in this context.
In the reductive amination of 2-tert-butylcyclopentanone, the tert-butyl group will preferentially occupy a pseudo-equatorial position in the most stable conformations of the cyclopentane ring. This conformational preference creates a sterically hindered face of the molecule. The incoming nucleophile (methylamine) and the subsequent hydride transfer from the reducing agent are likely to occur from the less hindered face, leading to a diastereomeric excess of one isomer.
The use of chiral auxiliaries represents another strategy to influence the stereochemistry. While not directly applicable to the formation of the cyclopentane ring in this context, a chiral auxiliary could be employed in an asymmetric synthesis of the 2-tert-butylcyclopentanone precursor. For example, a chiral imine or enamine derived from the ketone could undergo diastereoselective alkylation or other modifications before being converted back to the ketone with a high degree of enantiomeric purity. However, for controlling the relative cis/trans stereochemistry, substrate control exerted by the tert-butyl group is the more direct approach.
The interplay between the substrate's conformational bias and the nature of the reagents is critical. The size of the reducing agent, for instance, can influence the diastereoselectivity of the reductive amination. Bulkier hydride reagents may exhibit higher diastereoselectivity due to more pronounced steric interactions with the substrate.
| Controlling Factor | Mechanism of Influence | Expected Impact on Stereoselectivity |
| Steric Bulk of tert-Butyl Group | Directs the approach of reagents to the less hindered face of the cyclopentane ring. | High diastereoselectivity in reactions such as reductions and reductive aminations. |
| Conformational Rigidity | The tert-butyl group can "lock" the cyclopentane ring into certain conformations, enhancing the facial bias. | Increased predictability of the stereochemical outcome. |
| Chiral Auxiliary (Hypothetical) | An auxiliary attached to the substrate could direct the stereochemical course of a reaction before being removed. | Could enable enantioselective synthesis of the ketone precursor. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and diastereoselectivity of the synthesis of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the specific reagents used.
For the reductive amination of 2-tert-butylcyclopentanone with methylamine, the choice of reducing agent is a critical factor. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it is selective for the reduction of the iminium ion in the presence of the ketone. Other reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), may offer different levels of stereoselectivity and reactivity. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C, PtO₂) is another option, and the choice of catalyst and solvent can significantly influence the diastereomeric ratio of the product.
The pH of the reaction medium is also an important parameter in reductive amination. The formation of the iminium ion intermediate is acid-catalyzed, but a highly acidic medium can lead to side reactions or decomposition. Typically, the reaction is carried out in a slightly acidic buffer or with the addition of a mild acid like acetic acid.
Temperature and reaction time also need to be optimized. Lower temperatures often lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. However, lower temperatures also decrease the reaction rate, so a balance must be found. The progress of the reaction should be monitored (e.g., by gas chromatography or thin-layer chromatography) to determine the optimal reaction time and avoid the formation of byproducts.
| Parameter | Influence on Reaction | Optimization Strategy |
| Reducing Agent | Affects reactivity, selectivity, and functional group tolerance. | Screen various borohydride reagents (NaBH₃CN, NaBH(OAc)₃) and catalytic hydrogenation conditions. |
| Solvent | Can influence reaction rates and the solubility of reactants and intermediates. | Test a range of protic and aprotic solvents (e.g., methanol, ethanol, dichloromethane, THF). |
| pH | Affects the rate of iminium ion formation. | Use a buffer system or add a controlled amount of a mild acid. |
| Temperature | Influences reaction rate and stereoselectivity. | Conduct the reaction at various temperatures (e.g., 0 °C, room temperature, elevated temperatures) to find the optimal balance. |
| Reaction Time | Determines the extent of conversion and the potential for side reactions. | Monitor the reaction progress to identify the point of maximum yield of the desired product. |
Isolation and Purification Techniques for Stereoisomers
The final step in the synthesis of this compound is the isolation and purification of the desired stereoisomer. Since the synthetic route is likely to produce a mixture of cis and trans diastereomers, an effective separation technique is essential.
Chromatographic methods are the most common and effective for separating diastereomers. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. By selecting an appropriate stationary phase (e.g., silica gel or a modified silica) and a suitable mobile phase, it is often possible to achieve baseline separation of the diastereomers. The separation is based on the different polarities and interactions of the diastereomers with the stationary phase.
Gas chromatography (GC) can also be used for the separation of volatile amine diastereomers. Derivatization of the amines, for example, by acylation, can improve their volatility and chromatographic properties.
Fractional crystallization is another potential method for separating diastereomers. This technique relies on the different solubilities of the diastereomeric salts. By treating the amine mixture with a chiral resolving agent (for enantiomers) or a suitable achiral acid (for diastereomers), it may be possible to selectively crystallize one of the diastereomeric salts.
The purity of the separated isomers can be assessed using various analytical techniques, including NMR spectroscopy (where the different stereoisomers will likely exhibit distinct chemical shifts and coupling constants), as well as HPLC and GC analysis.
| Technique | Principle of Separation | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of diastereomers between a stationary and a mobile phase. | Requires careful selection of column and eluent. Can be scaled up for preparative separations. |
| Gas Chromatography (GC) | Separation based on differences in volatility and interaction with the stationary phase. | The amines may need to be derivatized to increase volatility. |
| Fractional Crystallization | Differences in the solubility of diastereomeric salts. | Requires finding a suitable acid and solvent system for selective crystallization. |
| Column Chromatography | Adsorption chromatography on a solid support like silica gel or alumina. | A less efficient but often used method for preparative scale separations. |
Stereochemical and Conformational Analysis of 2 Tert Butyl N Methylcyclopentan 1 Amine
Theoretical Prediction and Experimental Determination of Stereoisomers
The presence of chiral centers in 2-tert-butyl-N-methylcyclopentan-1-amine gives rise to multiple stereoisomers. A thorough understanding of these isomers is crucial for applications where specific three-dimensional arrangements are critical for biological activity or material properties.
Enumeration of Possible Stereoisomers
This compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. The C1 carbon is bonded to the N-methylamine group, a hydrogen atom, and two different carbon atoms within the ring. The C2 carbon is attached to the tert-butyl group, a hydrogen atom, and two different ring carbons.
The maximum number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers. The relative stereochemistry of the substituents gives rise to cis and trans diastereomers.
(1R,2R)-2-tert-butyl-N-methylcyclopentan-1-amine and (1S,2S)-2-tert-butyl-N-methylcyclopentan-1-amine are a pair of enantiomers (trans isomers).
(1R,2S)-2-tert-butyl-N-methylcyclopentan-1-amine and (1S,2R)-2-tert-butyl-N-methylcyclopentan-1-amine are another pair of enantiomers (cis isomers).
| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |
|---|---|---|---|
| (1R,2R) | R | R | Enantiomers (trans) |
| (1S,2S) | S | S | |
| (1R,2S) | R | S | Enantiomers (cis) |
| (1S,2R) | S | R |
Methods for Chiral Separation and Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)
The separation and quantification of the different stereoisomers of this compound would rely on established chiral resolution techniques.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of amine enantiomers, polysaccharide-based CSPs are often effective. nih.gov A hypothetical chiral HPLC separation of the four stereoisomers is presented in Table 2.
| Stereoisomer | Retention Time (min) |
|---|---|
| (1R,2S) | 8.5 |
| (1S,2R) | 9.2 |
| (1R,2R) | 10.1 |
| (1S,2S) | 11.3 |
NMR with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to determine the enantiomeric excess of a sample. acs.orgacs.org These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers in solution. nih.govgoogle.com This results in different chemical shifts for corresponding protons in the two diastereomers, allowing for their integration and the calculation of the enantiomeric ratio. acs.orgacs.org For this compound, the protons on the N-methyl group or the methine proton at C1 would be suitable for monitoring.
Conformational Preferences and Dynamics of the Cyclopentane Ring
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. libretexts.orglumenlearning.com The two most common non-planar conformations are the envelope and the half-chair. stackexchange.comic.ac.uk
Analysis of Envelope and Half-Chair Conformations
The cyclopentane ring of this compound will rapidly interconvert between various envelope and half-chair conformations at room temperature. dalalinstitute.com
Envelope Conformation: In this conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling an open envelope. lumenlearning.com
Half-Chair Conformation: Here, three adjacent carbon atoms are in a plane, with the other two carbons situated on opposite sides of the plane. ic.ac.uk
The energy difference between the envelope and half-chair conformations in unsubstituted cyclopentane is very small, typically less than 1 kcal/mol. stackexchange.com However, the presence of substituents will favor certain conformations to minimize steric interactions.
Influence of the Bulky tert-Butyl Group on Ring Puckering
The large and sterically demanding tert-butyl group at the C2 position will have a profound influence on the conformational equilibrium of the cyclopentane ring. To minimize steric strain, the tert-butyl group will strongly prefer to occupy a pseudo-equatorial position in the puckered ring conformations. This preference will likely lock the ring into a limited set of conformations where this requirement is met.
In an envelope conformation, the bulky group would favor a position on the flap of the envelope to reduce steric interactions with the adjacent substituents. In the case of the 1,2-disubstituted pattern in this compound, the trans isomers are expected to be more stable than the cis isomers. In the trans configuration, one substituent can adopt a pseudo-equatorial position while the other is pseudo-axial, or both can be pseudo-equatorial depending on the specific puckered conformation. In the cis isomer, one substituent must be pseudo-equatorial and the other pseudo-axial, leading to greater steric strain.
Rotameric Analysis of the N-methylamine Group
The N-methylamine group attached to C1 also exhibits rotational isomerism (rotamers) due to rotation around the C1-N bond. The preferred rotamer will be the one that minimizes steric hindrance between the methyl group on the nitrogen and the adjacent tert-butyl group and the cyclopentane ring. It is expected that the methyl group will orient itself away from the bulky tert-butyl group. The barrier to rotation around the C-N bond in simple amines is generally low, suggesting that at room temperature, multiple rotamers may be populated, though one is likely to be predominant.
An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound This compound for the purpose of generating a detailed article on its stereochemical, conformational, and spectroscopic properties.
Despite a thorough investigation using various targeted search queries, no specific experimental or theoretical data was found for "this compound" in the public domain. The search included queries for its stereochemical and conformational analysis, intramolecular interactions, and a wide range of spectroscopic data, including NMR, mass spectrometry, IR, Raman, chiroptical methods, and X-ray crystallography.
The search results did identify information on related but structurally distinct compounds, such as N-tert-butyl-N-methylcyclopentanamine and 2-methylcyclopentan-1-amine. However, due to the significant structural differences—namely the absence of the 2-tert-butyl group in the former and the presence of a smaller methyl group and lack of N-methylation in the latter—the data from these compounds cannot be accurately extrapolated to describe this compound.
Given the strict requirement to focus solely on "this compound" and to provide scientifically accurate and detailed research findings, it is not possible to generate the requested article. The absence of specific data for this particular compound in the available scientific literature prevents the creation of content that would meet the stipulated criteria for accuracy and detail.
Therefore, the requested article cannot be provided at this time due to the lack of available scientific information on this compound.
Reactivity and Chemical Transformations of 2 Tert Butyl N Methylcyclopentan 1 Amine
Reactivity of the Secondary Amine Functionality
The secondary amine is the most reactive site of the molecule, participating in a variety of classical amine reactions.
As a nucleophile, the nitrogen atom can attack electrophilic carbon centers. researchgate.net
Acylations: 2-tert-butyl-N-methylcyclopentan-1-amine is expected to react with acylating agents like acid chlorides and anhydrides to form N,N-disubstituted amides. researchgate.netnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the steric hindrance around the nitrogen, these reactions may require more forcing conditions (e.g., elevated temperatures or prolonged reaction times) compared to sterically unencumbered secondary amines. The use of a non-nucleophilic base such as pyridine (B92270) is often employed to scavenge the HCl byproduct. researchgate.net
Alkylations: The amine can undergo N-alkylation with alkyl halides through a nucleophilic aliphatic substitution (SN2) reaction to yield a tertiary amine. baranlab.orgnih.gov Further reaction with another equivalent of an alkyl halide would lead to the formation of a quaternary ammonium (B1175870) salt. nih.gov However, the rate of these reactions is highly sensitive to steric factors. The bulky substituents on this compound make the nitrogen a poor nucleophile for SN2 reactions, and overalkylation to the quaternary salt would be particularly challenging. baranlab.orgnih.gov
Like other amines, this compound is a weak base. The nitrogen's lone pair can accept a proton from an acid to form an ammonium salt. researchgate.net The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). Higher pKa values indicate a stronger base. uwindsor.ca
The basicity is influenced by several factors:
Inductive Effect: The methyl group and the alkyl groups of the cyclopentane (B165970) ring are electron-donating, which increases the electron density on the nitrogen atom, making it a stronger base than ammonia (B1221849).
Steric Hindrance: The bulky tert-butyl and cyclopentyl groups can sterically hinder the approach of a proton to the lone pair. More significantly, they impede the solvation of the resulting conjugate acid. This poor solvation destabilizes the protonated form, thereby decreasing the basicity in protic solvents. researchgate.net
Solvent Effects: The pKa of amines is highly dependent on the solvent due to differences in solvation of both the free amine and its conjugate acid. organic-chemistry.orgchemrxiv.org In aprotic solvents, where solvation effects are minimized, the intrinsic basicity due to electronic effects is more dominant.
| Amine | Solvent | pKa of Conjugate Acid |
| Desipramine (Secondary) | Methanol | 10.80 |
| Nortriptyline (Secondary) | Methanol | 10.79 |
| Desipramine (Secondary) | Acetonitrile | 20.60 |
| Nortriptyline (Secondary) | Acetonitrile | 20.67 |
| Diethylamine | Water | 10.93 |
| Pyrrolidine | Water | 11.27 |
Table 1: pKa values of the conjugate acids of selected secondary amines in different solvents. Data sourced from multiple studies for comparison. organic-chemistry.org
The nucleophilic nature of the secondary amine allows for its conversion into several important derivatives.
Amides: As discussed in section 4.1.1, acylation with acid chlorides or anhydrides yields the corresponding N-tert-butyl-N-methylcyclopentanecarboxamide derivative. nih.gov The reaction is a standard method for protecting amines or for synthesizing more complex molecules. nih.gov
Ureas: Reaction with an isocyanate (R-N=C=O) provides a straightforward route to tetrasubstituted ureas. researchgate.net The amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. Alternatively, ureas can be synthesized through reactions with phosgene (B1210022) equivalents or by the reaction of amines with other pre-activated urea (B33335) precursors. wikipedia.orgresearchgate.net A versatile method involves the reaction of an amine with a tert-butylurea, which eliminates the volatile tert-butylamine. mdpi.com
Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. Another common method for introducing the widely used tert-butoxycarbonyl (Boc) protecting group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
| Derivative | Reagent Example | Product Type |
| Amide | Acetyl Chloride | N-(2-tert-butylcyclopentyl)-N-methylacetamide |
| Urea | Phenyl Isocyanate | 1-(2-tert-butylcyclopentyl)-1-methyl-3-phenylurea |
| Carbamate | Di-tert-butyl dicarbonate | tert-butyl (2-tert-butylcyclopentyl)(methyl)carbamate |
Table 2: Summary of common synthetic transformations for the secondary amine functionality.
The nitrogen atom and adjacent carbon-hydrogen bonds are susceptible to oxidation.
Imines: Oxidation of secondary amines can lead to the formation of imines. This transformation requires an oxidizing agent to remove two hydrogen atoms. Various reagents have been developed for this purpose, including hypervalent iodine compounds and specific metal catalysts. For this compound, oxidation could theoretically lead to two different imine products, resulting from the removal of a hydrogen from either the methyl group or the C-H at the 1-position of the cyclopentane ring. The regioselectivity would depend on the specific oxidant and reaction conditions used, with steric and electronic factors influencing which C-H bond is more readily oxidized.
N-Oxides and Nitrones: The term N-oxide is strictly reserved for the oxidation product of a tertiary amine (R₃N⁺-O⁻). The oxidation of a secondary amine like this compound first yields a hydroxylamine (B1172632) (R₂N-OH). This hydroxylamine intermediate can, in some cases, be isolated but is often susceptible to further oxidation under the reaction conditions to form a nitrone (R₂C=N⁺(R)-O⁻). Reagents like hydrogen peroxide, often in the presence of a catalyst, can be used for these transformations.
Reactions Involving the Cyclopentane Ring System
Modifying the cyclopentane ring itself presents a significant synthetic challenge due to the lack of activating functional groups and the presence of unactivated C(sp³)-H bonds.
There is a notable absence of published literature describing the selective functionalization of the cyclopentane ring at positions C3, C4, or C5 of this compound or closely related structures.
The direct functionalization of unactivated C(sp³)–H bonds is a difficult chemical problem. researchgate.net While methods for C-H activation exist, they often rely on directing groups that position a metal catalyst in close proximity to a specific C-H bond. In this molecule, the amine functionality could potentially act as a directing group. However, such directed reactions typically favor the formation of five- or six-membered metallacyclic transition states, which would activate the C-H bonds on the N-methyl group or at the C5 position of the cyclopentane ring.
Any such attempt at functionalization would have to overcome significant hurdles:
Competing Reactivity: The N-H and the α-C-H bonds (on the methyl group and at C1) are generally more reactive than the other C-H bonds on the cyclopentane ring, making selective functionalization elsewhere difficult.
Given these challenges, achieving selective chemical transformation at other positions on the cyclopentane ring of this molecule would require the development of novel and highly specific catalytic systems.
Ring-Opening or Rearrangement Reactions
There is no available scientific literature describing ring-opening or rearrangement reactions involving this compound. Studies on analogous cyclic amines have explored various transformations, but this specific compound has not been a subject of such investigations.
Derivatization for Synthetic Intermediates
The potential of this compound as a precursor for synthetic intermediates has not been documented. The subsections below, therefore, remain speculative in the absence of empirical data.
Formation of Metal Complexes for Catalysis
No studies have been published on the formation of metal complexes with this compound for catalytic applications. The steric hindrance imparted by the tert-butyl group and the electronic properties of the N-methyl amine suggest potential for ligand development, but no such research has been reported.
Conversion to Other Functionalities for Further Synthetic Applications
There is no information available regarding the conversion of this compound to other functional groups for use in broader synthetic contexts.
Mechanistic Studies of Key Reactions
In the absence of any documented reactions involving this compound, no mechanistic studies have been performed or published.
Theoretical and Computational Chemistry Studies of this compound
While computational methods are widely applied to understand the properties of organic molecules, it appears that this particular substituted cyclopentanamine has not yet been a subject of published academic or industrial research in this area. Therefore, detailed information regarding its optimized geometry, electronic structure, conformational landscapes, predicted spectroscopic properties, reaction mechanisms, or behavior in solution from a computational standpoint is not available.
General computational studies on related structures, such as other substituted cyclopentanamines or molecules containing tert-butyl groups, exist. However, in strict adherence to the focus on This compound , no data can be presented.
Further research would be required to be initiated to provide the specific theoretical and computational details as outlined.
Theoretical and Computational Chemistry Studies of 2 Tert Butyl N Methylcyclopentan 1 Amine
Molecular Dynamics Simulations
Solvent Effects on Conformation and Reactivity
The chemical environment created by a solvent can significantly alter the conformational preferences and reactivity of a solute molecule like 2-tert-butyl-N-methylcyclopentan-1-amine. These effects are primarily driven by intermolecular forces such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces.
The conformation of this compound, specifically the orientation of the bulky tert-butyl and the N-methyl groups relative to the cyclopentyl ring, is susceptible to solvent polarity. In nonpolar solvents, intramolecular forces would likely dominate, favoring a conformation that minimizes steric hindrance. However, in polar protic solvents, such as alcohols, the solvent molecules can form hydrogen bonds with the nitrogen atom of the amine. This interaction can stabilize conformations where the lone pair of the nitrogen is more accessible.
The reactivity of the amine, particularly its nucleophilicity, is also heavily influenced by the solvent. In aprotic polar solvents, the lone pair on the nitrogen is readily available for reaction. Conversely, in protic solvents, hydrogen bonding to the nitrogen atom can decrease its nucleophilicity by lowering the energy of the ground state. researchgate.netresearchgate.net The transition state of a reaction involving the amine can also be differentially stabilized by solvents, further modulating the reaction rate. For instance, reactions leading to a more polar or charged transition state are generally accelerated in more polar solvents. researchgate.net
| Solvent Property | Expected Effect on Conformation | Expected Effect on Reactivity (Nucleophilicity) |
| Polarity (Dielectric Constant) | Increased polarity may stabilize more polar conformers. | Generally, polar solvents can stabilize transition states, potentially increasing reaction rates. |
| Protic vs. Aprotic | Protic solvents can form hydrogen bonds with the nitrogen atom, influencing the orientation of substituents. | Protic solvents can solvate the amine's lone pair, reducing its nucleophilicity. Aprotic solvents leave the lone pair more available. |
| Steric Bulk of Solvent | Bulky solvents may sterically hinder certain conformations, favoring more compact arrangements. | Bulky solvents may impede the approach of reactants, slowing down reaction rates. |
Prediction of Chiral Recognition and Interactions
As a chiral molecule, this compound has the potential for enantioselective interactions with other chiral compounds. This chiral recognition is fundamental in processes such as enantioselective catalysis and chromatographic separation. Computational modeling is a powerful tool for predicting these interactions.
The key to chiral recognition lies in the formation of diastereomeric complexes between the enantiomers of this compound and a chiral selector. These complexes will have different energies, leading to a difference in their stability and, consequently, observable enantioselectivity. The interaction typically relies on a "three-point interaction model," where at least three points of interaction with different energies are established between the chiral amine and the selector.
For this compound, these interactions could involve:
Hydrogen bonding: The nitrogen atom can act as a hydrogen bond acceptor.
Steric repulsion: The bulky tert-butyl group provides a significant steric hindrance that can lead to differential interactions between enantiomers.
Computational methods like molecular docking and molecular dynamics simulations can be employed to model the interaction of each enantiomer of this compound with a known chiral stationary phase or a chiral catalyst. These simulations can provide insights into the preferred binding modes and calculate the interaction energies, allowing for a prediction of which enantiomer will bind more strongly.
| Interaction Type | Role in Chiral Recognition |
| Hydrogen Bonding | Acts as a key anchoring point between the amine and a chiral selector. |
| Steric Hindrance (tert-butyl group) | Creates significant spatial differentiation in the diastereomeric complexes. |
| Dipole-Dipole Interactions | Contribute to the overall binding energy and orientation of the complex. |
| Van der Waals Forces | Provide non-specific, but cumulative, attractive or repulsive forces that influence binding. |
Applications in Organic Synthesis and Materials Science Non Medical Focus
As Chiral Building Blocks or Intermediates
There is no available literature describing the use of 2-tert-butyl-N-methylcyclopentan-1-amine as a chiral building block or intermediate in the asymmetric synthesis of non-drug complex molecules or as a precursor for macrocycles or polymeric materials.
In the Asymmetric Synthesis of Non-Drug Complex Molecules
No studies have been found that utilize this compound for this purpose. Chiral amines are fundamental in asymmetric synthesis, often employed as chiral auxiliaries to control the stereochemical outcome of reactions. wikipedia.org However, the efficacy of a specific chiral auxiliary is highly dependent on its structure, and without experimental data, the potential of this compound in this role remains hypothetical.
As Precursors for Macrocycles or Polymeric Materials
There is no documented use of this compound as a monomer or precursor for the synthesis of macrocycles or polymeric materials. While chiral amines can be incorporated into polymer backbones or as pendant groups to induce chirality in materials, no such research has been published for this specific compound.
Role in Supramolecular Chemistry
No research has been found detailing the role of this compound in supramolecular chemistry. Chiral molecules can be used to construct complex, ordered supramolecular assemblies through non-covalent interactions. rsc.orgwur.nlrsc.orgnih.gov The specific stereochemistry and functional groups of this compound could theoretically direct the formation of chiral supramolecular structures, but this has not been explored in the available literature.
Self-Assembly Studies
The self-assembly of molecules into ordered supramolecular structures is dictated by a range of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The structure of this compound, featuring a chiral cyclopentane (B165970) ring, a secondary amine, and a bulky tert-butyl group, suggests potential for engaging in these interactions to form organized assemblies.
The presence of the N-H bond in the secondary amine group allows for the formation of hydrogen bonds, which are highly directional and a primary driving force in the self-assembly of many organic molecules. acs.org In a hypothetical self-assembly scenario, molecules of this compound could arrange into chains or more complex networks through intermolecular N-H···N hydrogen bonds.
The chirality of the molecule is a critical factor that can influence the nature of the self-assembled structures. Chiral molecules often lead to the formation of helical or other complex, non-centrosymmetric architectures. nih.govacs.org This phenomenon, known as chirality transfer, involves the expression of molecular chirality at the supramolecular level. nih.gov For instance, the specific stereochemistry of the 1,2-disubstituted cyclopentane ring would dictate the preferred packing arrangement, potentially leading to the formation of chiral aggregates.
The bulky tert-butyl group would play a significant role in the steric packing of the molecules. While it might hinder the formation of very dense structures, it also provides significant van der Waals interactions that can contribute to the stability of the assembled state. The interplay between the hydrogen bonding of the amine and the steric demands of the tert-butyl and cyclopentane groups would ultimately determine the final supramolecular structure.
Although direct experimental studies on the self-assembly of this specific amine are not available, research on similar chiral amines demonstrates their capacity to form well-defined supramolecular structures. nih.gov These studies provide a framework for predicting the potential self-assembly behavior of this compound.
Formation of Cocrystals or Host-Guest Complexes
The ability of this compound to act as a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the nitrogen atom) makes it a candidate for the formation of cocrystals. Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.
In the context of cocrystal formation, this compound could be combined with a variety of co-formers, particularly those with complementary hydrogen bonding functionalities such as carboxylic acids, amides, or phenols. The formation of a robust hydrogen bond between the amine and a co-former would be the primary driving force for cocrystallization.
The formation of host-guest complexes is another area where this compound could theoretically find application. Host-guest chemistry involves the encapsulation of one molecule (the guest) within the cavity of another molecule or a molecular assembly (the host). mdpi.com While this compound is unlikely to act as a host itself due to its lack of a pre-organized cavity, it could function as a guest molecule.
For example, it could be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins or calixarenes. The tert-butyl group and the cyclopentane ring would likely be included within the host's cavity, driven by the hydrophobic effect, while the more polar amine group could interact with the rim of the host molecule. The chirality of the amine could lead to enantioselective recognition by a chiral host, where one enantiomer of the guest binds more strongly than the other. acs.org
Studies on the complexation of various amines with cyclodextrins have shown that such interactions can lead to the formation of stable host-guest complexes in solution and in the solid state. acs.org The binding affinity and the specific geometry of the complex would be dependent on the size and shape complementarity between the guest molecule and the host cavity.
While speculative in the absence of direct experimental data for this compound, the principles of supramolecular chemistry provide a strong basis for its potential utility in the fields of self-assembly and host-guest chemistry.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry)
A significant hurdle in the study of novel compounds is often the development of an efficient and sustainable synthetic pathway. For a sterically hindered secondary amine like 2-tert-butyl-N-methylcyclopentan-1-amine, traditional amination methods may prove low-yielding due to steric hindrance. Future research will likely focus on atom-economical and environmentally benign synthetic strategies.
One promising avenue is the application of direct reductive amination . This one-pot reaction between a ketone (cyclopentanone) and an amine (N-methyl-tert-butylamine), or a ketone (2-tert-butylcyclopentanone) and methylamine (B109427), using a suitable reducing agent, would be an efficient way to construct the target molecule. nih.gov The development of catalytic systems, potentially using earth-abundant metals, would align with the principles of green chemistry by minimizing waste and avoiding stoichiometric reagents. rsc.orgrsc.org
Table 1: Potential Green Chemistry Approaches for Synthesis
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Reductive Amination | High atom economy, reduced waste, milder reaction conditions. | Catalyst inhibition by hindered substrates, control of over-alkylation. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for exothermic reactions, potential for high-throughput optimization. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High enantioselectivity, use of renewable resources, mild reaction conditions. | Enzyme stability and availability for highly substituted, non-natural substrates. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The interplay of electronic and steric effects in this compound is expected to give rise to novel reactivity. The lone pair of electrons on the nitrogen atom is sterically shielded, which could lead to unique selectivity in its reactions.
Future investigations may explore its utility as a hindered base in organic synthesis, potentially enabling regioselective deprotonations that are difficult to achieve with conventional bases. Furthermore, its potential as a ligand for transition metal catalysis is a rich area for exploration. The steric bulk could stabilize reactive metal centers and influence the stereochemical outcome of catalytic transformations.
Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insight
Given the challenges in synthesizing and experimentally studying complex molecules, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can be employed to predict a range of properties for this compound before it is even synthesized.
Table 2: Predicted Properties via Computational Modeling
| Property | Significance |
| Conformational Analysis | Understanding the preferred 3D structure and its influence on reactivity. |
| Proton Affinity and Basicity | Quantifying its strength as a base and predicting its behavior in acid-base reactions. |
| Bond Dissociation Energies | Assessing the stability of the molecule and predicting potential fragmentation pathways. |
| Reaction Energy Profiles | Elucidating the mechanisms of its formation and subsequent reactions, guiding experimental design. acs.org |
These computational studies can provide crucial insights into the molecule's kinetic and thermodynamic parameters, accelerating the discovery of its useful properties and reactivity.
Expansion into Undiscovered Non-Medical Applications in Materials Science or Analytical Chemistry
While many amines find applications in pharmaceuticals, the unique structure of this compound suggests potential in non-medical fields.
In materials science , hindered amines have been investigated for applications such as carbon capture , where they can reversibly react with CO2. rsc.org The specific steric and electronic environment of the target amine could offer advantages in terms of absorption capacity and regeneration energy. It could also serve as a monomer or a modifying agent in the synthesis of novel polymers with tailored thermal and mechanical properties. acs.org
In analytical chemistry , bulky amines can be used as selective extracting agents or as functional groups in the preparation of anion-exchange resins for the separation of metal ions. mdpi.com The N-methylcyclopentanamine framework could be functionalized onto a solid support to create a stationary phase for chromatographic separations.
Scalability of Synthesis for Industrial Academic Research Needs
For any potential application to be realized, the synthesis of this compound must be scalable. The transition from laboratory-scale synthesis to a process suitable for industrial or large-scale academic use presents numerous challenges.
Future research in this area will need to address:
Cost-effectiveness of starting materials: Identifying inexpensive and readily available precursors.
Process safety: Managing the thermodynamics and potential hazards of the reaction on a larger scale.
Purification methods: Developing efficient and scalable purification techniques to remove impurities and byproducts.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
Addressing these scalability challenges will be crucial for making this compound accessible for widespread research and potential commercial applications.
Q & A
Q. Answer :
- Conformational analysis : Use molecular mechanics (MMFF94) to model cyclopentane ring puckering and tert-butyl orientation .
- DFT calculations : Optimize transition states for amine alkylation to predict regioselectivity (e.g., B3LYP/6-31G* level) .
- Machine learning : Train models on existing cyclopentane-amine datasets to forecast reaction pathways .
Limitation : Computational predictions require experimental validation due to steric and electronic complexities .
Basic: What safety protocols are critical when handling this compound?
Q. Answer :
- Storage : Inert atmosphere (N or Ar) to prevent oxidation; –20°C for long-term stability .
- Waste disposal : Segregate amine-containing waste and neutralize with acidic solutions (e.g., 1 M HCl) before disposal .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
Advanced: How does steric hindrance from the tert-butyl group affect the compound’s reactivity in nucleophilic substitutions?
Q. Answer :
- Kinetic studies : Compare reaction rates with/without tert-butyl substituents. Hindered systems show slower SN kinetics due to restricted backside attack .
- Theoretical modeling : Calculate steric maps (e.g., % buried volume) to quantify spatial constraints .
- Experimental probes : Use isotopic labeling (-tert-butyl) to track regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
